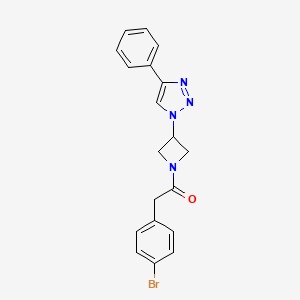![molecular formula C21H24N2OS B2437168 2-メチル-N-(2-{[2-(4-メチルフェニル)-1H-インドール-3-イル]スルファニル}エチル)プロパンアミド CAS No. 850917-17-8](/img/structure/B2437168.png)
2-メチル-N-(2-{[2-(4-メチルフェニル)-1H-インドール-3-イル]スルファニル}エチル)プロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide is a complex organic compound that features an indole core structure substituted with a p-tolyl group and a thioether linkage
科学的研究の応用
2-methyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
作用機序
Target of Action
Similar compounds with indole and benzimidazole moieties have been known to exhibit antimicrobial activity .
Mode of Action
Compounds with similar structures have been found to interact with bacterial cell division proteins such as ftsz . This interaction can inhibit the process of cell division, leading to the death of the bacterial cells .
Biochemical Pathways
Based on the potential target (ftsz), it can be inferred that the compound may interfere with the bacterial cell division process .
Result of Action
If the compound does indeed target ftsz, it could potentially lead to the inhibition of bacterial cell division, resulting in the death of the bacterial cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.
Thioether Formation: The thioether linkage is formed by reacting the indole derivative with an appropriate thiol under basic conditions.
Amidation: The final step involves the reaction of the thioether intermediate with isobutyryl chloride in the presence of a base to form the isobutyramide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-methyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide can undergo various chemical reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced indole derivatives.
Substitution: Nitrated or halogenated indole derivatives.
類似化合物との比較
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)isobutyramide
- N-(2-(2-methyl-1H-indol-3-yl)thio)ethyl)isobutyramide
- N-(2-(p-tolyl)-1H-indol-3-yl)acetamide
Uniqueness
2-methyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide is unique due to the presence of both the p-tolyl group and the thioether linkage, which may confer distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
2-methyl-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS/c1-14(2)21(24)22-12-13-25-20-17-6-4-5-7-18(17)23-19(20)16-10-8-15(3)9-11-16/h4-11,14,23H,12-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHZJNTZVMQSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
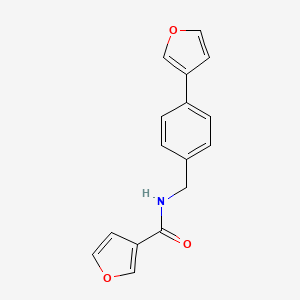
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2437086.png)
![N-[(4-Ethylphenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2437089.png)
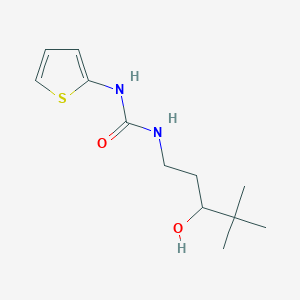
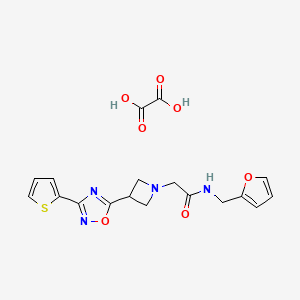
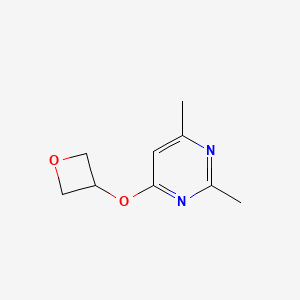
![3-(2-chlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carbonitrile](/img/structure/B2437097.png)
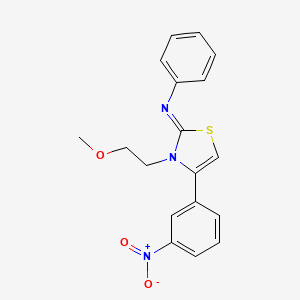
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2437099.png)
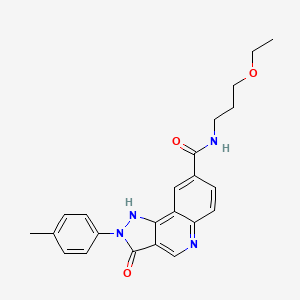
![2-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2437102.png)
![N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2437103.png)
![8-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2437104.png)
